molecular formula C18H16ClN3O2S B2450857 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206994-94-6

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2450857
CAS RN: 1206994-94-6
M. Wt: 373.86
InChI Key: LEJDETCDVLLVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiophene-based analogs are also of interest to scientists as potential biologically active compounds .


Synthesis Analysis

Triazoles can be synthesized through various methods. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles and thiophenes are commonly used in medicinal chemistry due to their excellent therapeutic index . They are included in the class of antimicrobials and exhibit a variety of properties and applications .

Scientific Research Applications

Anticonvulsant Activity

One study explored the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including compounds similar to the one . The research aimed at determining their effectiveness against seizures induced by maximal electroshock (MES). The findings highlighted the anticonvulsant potential of some compounds within this class, marking a significant step towards developing new therapeutic agents for seizure management (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity

Another study focused on the synthesis and evaluation of antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were tested in vitro against a wide range of human tumor cell lines to assess their potential as anticancer agents. The study identified specific compounds demonstrating considerable anticancer activity against certain cancer cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

Research on the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives revealed their significant antibacterial activity. The study aimed at developing new antibacterial agents by synthesizing these derivatives and evaluating their effectiveness against various bacterial strains, indicating their potential in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Mechanism of Action

The mechanism of action of triazoles and thiophenes is largely dependent on their structure and the specific biological target. They are capable of binding in the biological system with a variety of enzymes and receptors .

Future Directions

The future directions in the research of triazoles and thiophenes could involve the synthesis of new derivatives with improved biological activities and lower toxicity .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-7-5-12(6-8-15)16-10-21-18(25-11-17(20)23)22(16)14-4-2-3-13(19)9-14/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJDETCDVLLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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